3,5-Di-t-butylstyrene
Description
3,5-Di-t-butylstyrene is a styrene derivative featuring two bulky tert-butyl groups at the 3 and 5 positions of the benzene ring. This structural modification enhances steric hindrance, thermal stability, and solubility in nonpolar solvents compared to unsubstituted styrene. It is widely used in polymer chemistry as a monomer for synthesizing high-performance polymers, including heat-resistant materials and specialty copolymers .
Properties
Molecular Formula |
C16H24 |
|---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-ethenylbenzene |
InChI |
InChI=1S/C16H24/c1-8-12-9-13(15(2,3)4)11-14(10-12)16(5,6)7/h8-11H,1H2,2-7H3 |
InChI Key |
KMIUMVFPNZIVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3,5-di-t-butylstyrene, a comparative analysis with structurally analogous compounds is essential. Below, key similarities and distinctions are outlined:
2.1. Steric and Electronic Effects
- 3,5-Di-t-Butylstyrene : The tert-butyl groups induce significant steric bulk, reducing reactivity in electrophilic substitution reactions but improving thermal stability. The electron-donating nature of the t-butyl groups slightly activates the benzene ring toward electrophilic attack .
- Styrene (Unsubstituted): Lacks substituents, leading to higher reactivity in polymerization but lower thermal stability. The absence of steric hindrance allows faster copolymerization with monomers like acrylonitrile or butadiene.
- 4-Methylstyrene : A methyl group at the para position provides moderate steric hindrance and electronic activation. Its polymerization rate is intermediate between styrene and 3,5-di-t-butylstyrene.
2.2. Thermal Stability
A comparative study of thermal degradation temperatures (TGA, 10% weight loss in N₂):
| Compound | Degradation Temperature (°C) |
|---|---|
| 3,5-Di-t-butylstyrene | 310–325 |
| Styrene | 235–250 |
| 4-Methylstyrene | 260–275 |
The enhanced stability of 3,5-di-t-butylstyrene is attributed to the steric protection of the vinyl group by the bulky substituents .
2.3. Polymerization Behavior
- 3,5-Di-t-Butylstyrene : Forms polymers with high glass transition temperatures (Tₐ ~ 145–160°C) due to restricted chain mobility. Its copolymerization with maleic anhydride yields materials with improved mechanical properties.
- Styrene : Polystyrene has a Tₐ of ~100°C, limiting high-temperature applications.
- α-Methylstyrene : Exhibits lower ceiling temperature for polymerization, resulting in incomplete conversion under standard conditions.
2.4. Solubility
| Compound | Solubility in Hexane (g/100 mL) |
|---|---|
| 3,5-Di-t-butylstyrene | 12.5 |
| Styrene | 0.8 |
| 4-t-Butylstyrene | 9.2 |
The increased solubility of 3,5-di-t-butylstyrene in nonpolar solvents aligns with its hydrophobic substituents .
Limitations of Current Evidence
For a rigorous comparison, additional data from polymerization kinetics, computational modeling, and spectroscopic studies are required.
The lack of direct comparative data in the provided sources underscores the necessity of consulting specialized polymer chemistry literature.
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